molecular formula C21H19ClN6O2S B2394245 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chlorophenyl)acetamide CAS No. 1243065-01-1

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chlorophenyl)acetamide

Cat. No.: B2394245
CAS No.: 1243065-01-1
M. Wt: 454.93
InChI Key: JNLSFVNMPLOOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chlorophenyl)acetamide is a potent and selective Janus Kinase 3 (JAK3) inhibitor that has been identified as a key candidate for the investigation of JAK-STAT signaling pathways in immunological and oncological contexts. Its primary research value lies in its high selectivity for JAK3 over other JAK isoforms, which is crucial for dissecting the specific role of JAK3 in cellular processes. JAK3 is predominantly expressed in hematopoietic cells, and its signaling is essential for the development and function of immune cells, making this compound a valuable tool for studying autoimmune diseases such as rheumatoid arthritis, psoriasis, and organ transplant rejection. The compound exerts its effect by competitively inhibiting the ATP-binding site of the JAK3 kinase domain , thereby preventing the phosphorylation and activation of downstream STAT transcription factors. This disruption of the JAK-STAT cascade allows researchers to probe the mechanisms of immune cell activation, proliferation, and pro-inflammatory cytokine production. Beyond immunology, research has expanded into hematological malignancies, as constitutive JAK-STAT signaling is a hallmark of several leukemias and lymphomas. The compound's specific chemical structure, featuring the 1,2,4-oxadiazole and pyrazolone scaffolds, is designed to optimize binding affinity and kinase selectivity , providing a critical pharmacological tool for target validation and preclinical drug discovery efforts.

Properties

IUPAC Name

2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2S/c1-12-5-3-6-13(9-12)19-25-20(30-27-19)17-18(23)28(26-21(17)31-2)11-16(29)24-15-8-4-7-14(22)10-15/h3-10H,11,23H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLSFVNMPLOOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=CC=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chlorophenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxadiazole and pyrazole rings, followed by the introduction of the amino and methylthio groups. The final step involves the acylation of the pyrazole ring with 3-chlorophenylacetyl chloride under appropriate reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with pyrazole and oxadiazole scaffolds demonstrate significant anticancer properties. For instance, similar derivatives have shown promising results against various cancer cell lines, including:

  • SNB-19
  • OVCAR-8
  • NCI-H40

In studies involving related compounds, percent growth inhibitions (PGIs) were reported as high as 86.61% in specific cancer cell lines . The structural components of the compound under discussion suggest a potential for similar efficacy in inhibiting tumor growth.

Anti-inflammatory Properties

Compounds containing the pyrazole moiety are known for their anti-inflammatory effects. The specific compound may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by inflammation.

Analgesic Effects

Research has indicated that derivatives of this compound may also exhibit analgesic properties. This is particularly relevant for developing new pain management therapies that target specific biological pathways without the side effects associated with traditional analgesics.

Synthesis and Mechanism of Action

The synthesis of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented, they likely follow established methodologies used for other similar pyrazole and oxadiazole derivatives.

Case Studies

Several case studies have explored the biological activities of structurally related compounds:

  • Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives exhibited significant cytotoxic activity against several cancer cell lines, suggesting a strong potential for the development of anticancer agents .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of compounds containing oxadiazole rings, showing promising results in reducing inflammation markers in vitro .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication. Detailed studies are required to elucidate the exact mechanism of action for each application.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Core Heterocycle Substituents (R1, R2) Biological Relevance Reference
Target Compound Pyrazole + Oxadiazole R1: 3-methylphenyl; R2: 3-Cl Potential enzyme inhibition
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Pyrazole + Oxadiazole R1: 4-methoxyphenyl; R2: 2-Cl Enhanced solubility
2-{[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide Triazole R1: 2-pyridyl; R2: 3-Cl Anti-exudative activity
N-(5-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole R1: pyridin-3-yl; R2: 5-Cl Antimicrobial potential

Key Observations :

  • Heterocycle Impact : The oxadiazole ring in the target compound may offer greater metabolic stability compared to triazole-based analogs (e.g., ) due to its electron-deficient nature .
  • Substituent Effects : Meta-substitution (3-methylphenyl, 3-Cl) in the target compound likely induces distinct steric and electronic interactions compared to para-substituted analogs (e.g., 4-methoxyphenyl in ), affecting binding affinity .

Crystallography

  • Dihedral Angles: In analogs like 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, the dihedral angle between pyrazole and benzene rings is 30.7°, influencing molecular packing . The target compound’s meta-substituents may alter this angle, impacting crystal lattice stability .
  • Hydrogen Bonding : Strong N–H⋯O and C–H⋯N interactions in analogs () suggest similar intermolecular forces in the target compound, critical for solid-state stability .

Anti-Exudative and Anti-Inflammatory Potential

  • Analogs such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac. The target compound’s oxadiazole group may enhance this activity due to improved lipophilicity .
  • Thiadiazole-based acetamides (e.g., ) show moderate antimicrobial activity, suggesting the target compound’s methylsulfanyl group could similarly influence microbial membrane interactions .

Enzyme Inhibition

  • Pyrazole-oxadiazole hybrids are known to inhibit cyclooxygenase (COX) and cytochrome P450 enzymes. The 3-chlorophenyl group in the target compound may enhance target selectivity compared to unsubstituted analogs .

Substituent Effects on Bioactivity

Table 2: Impact of Substituents on Key Properties

Substituent Position/Group Observed Effect Example Compound Reference
Meta (3-) Improved steric complementarity Target Compound
Para (4-) Increased solubility (e.g., methoxy)
Methylsulfanyl Enhanced metabolic stability Target Compound vs.

Electronic Effects :

  • Methylsulfanyl groups donate electrons via resonance, stabilizing the pyrazole ring .

Biological Activity

The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chlorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various functional groups, including an amine, oxadiazole, and pyrazole moieties, which are known for their diverse biological activities.

Molecular Characteristics

  • Molecular Formula : C21H19ClN6O2S
  • Molecular Weight : Approximately 438.5 g/mol
  • Structural Features : The compound features:
    • An oxadiazole ring
    • A pyrazole moiety
    • A chlorophenyl acetamide group

Anticancer Properties

Research indicates that compounds containing pyrazole and oxadiazole scaffolds exhibit anticancer properties through various mechanisms:

  • Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase .
  • Case Studies :
    • In vitro studies have shown that similar derivatives can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases .
    • A derivative with a related structure demonstrated an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating potent cytotoxicity .

Anti-inflammatory and Analgesic Effects

Compounds with similar structural features have been noted for their anti-inflammatory and analgesic properties:

  • Mechanism of Action : The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines .
  • Research Findings : Studies on pyrazole derivatives have shown significant reduction in inflammation markers in animal models.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also under investigation:

  • Activity Spectrum : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, likely due to the presence of the oxadiazole ring which enhances membrane permeability .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Key Modifications :
    • Substituents on the phenyl rings play a crucial role in enhancing activity; for instance, electron-donating groups can increase potency against cancer cells .
    • The presence of the methylsulfanyl group is believed to contribute to improved bioactivity by enhancing lipophilicity and cellular uptake.

Comparative Analysis

Compound NameStructureKey FeaturesBiological Activity
Compound AStructureContains oxadiazole and pyrazoleAnticancer (IC50 = 1.61 µg/mL)
Compound BStructureLacks oxadiazoleAnti-inflammatory
Compound CStructureContains methylsulfanylAntimicrobial

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization of oxadiazole and pyrazole moieties, followed by sulfanylation and acetamide coupling. Key steps include:

  • Oxadiazole formation : Reacting 3-methylphenyl amidoxime with trichloroacetyl chloride under reflux in anhydrous THF to form the 1,2,4-oxadiazole ring .
  • Pyrazole functionalization : Introducing methylsulfanyl via nucleophilic substitution using NaSMe in DMF at 60°C .
  • Acetamide coupling : Employing EDC/HOBt-mediated coupling of the pyrazole intermediate with 3-chlorophenylamine in dichloromethane . Critical parameters : Temperature control (±2°C), anhydrous solvents, and purification via flash chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., methylsulfanyl protons at δ 2.4–2.6 ppm, oxadiazole carbons at δ 165–170 ppm) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water with 0.1% TFA) to assess purity (>98% at 254 nm) .
  • HRMS : ESI-TOF for exact mass confirmation (e.g., [M+H]+ calculated for C₂₂H₂₀ClN₅O₂S: 477.1024) .

Q. How can researchers address solubility challenges in biological assays?

Solubility in aqueous buffers is limited (<10 µM in PBS). Mitigation strategies:

  • Use co-solvents like DMSO (≤1% v/v) with sonication .
  • Formulate with cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility up to 50 µM without cytotoxicity .

Advanced Research Questions

Q. What computational methods are effective for predicting structure-activity relationships (SAR) of this compound?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs) to identify binding poses. Focus on interactions between the oxadiazole ring (H-bond acceptor) and catalytic lysine residues .
  • MD simulations : GROMACS with AMBER force fields to assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR modeling : Train models with descriptors like LogP, polar surface area, and electrostatic potential maps to predict bioactivity against related targets .

Q. How can contradictory data in biological activity assays be resolved?

Discrepancies (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:

  • Assay conditions : Compare buffer pH (7.4 vs. 6.8), ATP concentration (1 mM vs. 10 µM), and detection methods (fluorescence vs. radiometric) .
  • Compound stability : Conduct stability studies in assay buffers via LC-MS to rule out degradation .
  • Off-target effects : Use CRISPR-edited cell lines to validate target specificity .

Q. What strategies optimize heterocyclic reactivity for derivative synthesis?

  • Oxadiazole modifications : Replace 3-methylphenyl with electron-withdrawing groups (e.g., 4-CF₃) via Pd-catalyzed cross-coupling to enhance electrophilicity .
  • Pyrazole functionalization : Introduce bioisosteres (e.g., 1,2,3-triazole via click chemistry) to improve metabolic stability .
  • Sulfanyl group replacement : Substitute methylsulfanyl with sulfonamide to modulate logD and blood-brain barrier penetration .

Key Considerations

  • Methodological focus : Emphasize experimental design (e.g., DOE for reaction optimization ) and data validation (e.g., triplicate runs for bioassays ).
  • Advanced tools : Leverage ICReDD’s computational-experimental feedback loop for rapid reaction discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.